3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile
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Overview
Description
3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a benzonitrile group
Mechanism of Action
Target of Action
The compound “3-(3-(Thiazol-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is a complex molecule that likely interacts with multiple targets. It contains a pyrrolidine ring and a thiazole ring, both of which are common in many biologically active compounds .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . Similarly, the thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Compounds containing thiazole rings have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . These compounds may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds containing thiazole rings have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
The synthesis of 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally the coupling of these intermediates with a benzonitrile group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule. Common reagents and conditions for these reactions vary, but they often involve controlled temperatures and specific catalysts to achieve the desired products.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrrolidine derivatives, such as:
Thiazole-based compounds: Known for their biological activity and use in drug discovery.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their versatile biological properties. Compared to these compounds, 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile offers unique structural features that may enhance its binding affinity and specificity for certain targets.
Properties
IUPAC Name |
3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-9-11-2-1-3-12(8-11)14(19)18-6-4-13(10-18)20-15-17-5-7-21-15/h1-3,5,7-8,13H,4,6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLNRDXRYNRYPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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